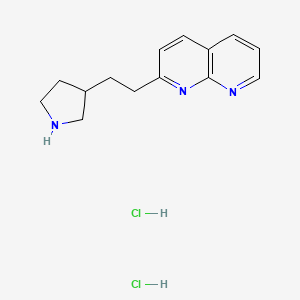
2-(2-pyrrolidin-3-ylethyl)-1,8-naphthyridine;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-pyrrolidin-3-ylethyl)-1,8-naphthyridine;dihydrochloride is a chemical compound that features a pyrrolidine ring and a naphthyridine core. This compound is of interest due to its potential applications in medicinal chemistry and drug discovery. The presence of the pyrrolidine ring enhances its pharmacological properties, making it a versatile scaffold for the development of biologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-pyrrolidin-3-ylethyl)-1,8-naphthyridine;dihydrochloride typically involves the construction of the pyrrolidine ring followed by its attachment to the naphthyridine core. One common method involves the reaction of a pyrrolidine derivative with a naphthyridine precursor under specific conditions. For instance, the use of tert-butyl (2-(pyrrolidin-3-yl) ethyl)carbamate as a starting material can facilitate the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-pyrrolidin-3-ylethyl)-1,8-naphthyridine;dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds.
Applications De Recherche Scientifique
2-(2-pyrrolidin-3-ylethyl)-1,8-naphthyridine;dihydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological pathways and interactions.
Medicine: It has potential as a therapeutic agent due to its pharmacological properties.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(2-pyrrolidin-3-ylethyl)-1,8-naphthyridine;dihydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring can enhance binding affinity to certain proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and have similar pharmacological properties.
Naphthyridine derivatives: These compounds share the naphthyridine core and have similar chemical reactivity.
Uniqueness
2-(2-pyrrolidin-3-ylethyl)-1,8-naphthyridine;dihydrochloride is unique due to the combination of the pyrrolidine ring and naphthyridine core, which provides a distinct set of chemical and pharmacological properties. This combination enhances its potential as a versatile scaffold for drug discovery and other applications.
Propriétés
Formule moléculaire |
C14H19Cl2N3 |
|---|---|
Poids moléculaire |
300.2 g/mol |
Nom IUPAC |
2-(2-pyrrolidin-3-ylethyl)-1,8-naphthyridine;dihydrochloride |
InChI |
InChI=1S/C14H17N3.2ClH/c1-2-12-4-6-13(17-14(12)16-8-1)5-3-11-7-9-15-10-11;;/h1-2,4,6,8,11,15H,3,5,7,9-10H2;2*1H |
Clé InChI |
GRDFCNZNZRJRQL-UHFFFAOYSA-N |
SMILES canonique |
C1CNCC1CCC2=NC3=C(C=CC=N3)C=C2.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















